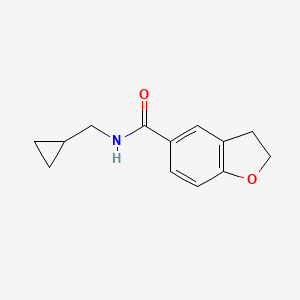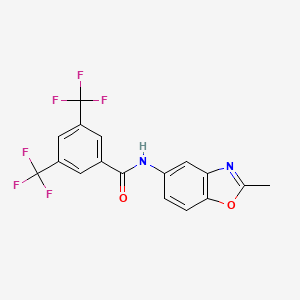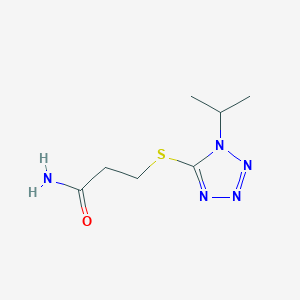![molecular formula C12H16N4O2S2 B7496351 4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B7496351.png)
4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. In
作用机制
The mechanism of action of 4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes involved in cell division and proliferation, leading to the death of cancer cells. It has also been proposed that the compound exerts its anti-inflammatory and analgesic effects by modulating the activity of certain inflammatory mediators such as cytokines and prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine have been studied extensively. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, thereby reducing inflammation and pain.
实验室实验的优点和局限性
One of the major advantages of 4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine is its potent antitumor activity against a range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of inflammatory diseases.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has been found to exhibit some toxicity towards normal cells, which can limit its use in certain applications.
未来方向
There are several future directions that can be explored with regards to 4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine. One direction is to explore the compound's potential as a novel anticancer agent. Further studies can be conducted to elucidate the compound's mechanism of action and to optimize its efficacy and safety profiles.
Another direction is to explore the compound's potential as an anti-inflammatory and analgesic agent. Further studies can be conducted to evaluate the compound's efficacy in animal models of inflammatory diseases such as arthritis.
Finally, the compound's potential applications in material science and agriculture can also be explored. For example, the compound's unique heterocyclic structure can make it a valuable building block for the synthesis of novel materials with specific properties. Additionally, the compound's potential as a pesticide or herbicide can also be explored.
Conclusion
In conclusion, 4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine is a compound that has shown promising results in various scientific research applications. Its potent antitumor activity, anti-inflammatory and analgesic properties, and unique heterocyclic structure make it a valuable tool for studying various biological processes and for developing novel materials and agricultural products. Further studies are needed to fully elucidate the compound's mechanism of action and to optimize its efficacy and safety profiles.
合成方法
The synthesis of 4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine involves the reaction of 2-chloro-4-methylsulfonyl-1,4-diazepane with 2-aminothiophene-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction takes place through nucleophilic substitution of the chlorine atom by the amino group of the thiophene ring, followed by cyclization to form the thieno[2,3-d]pyrimidine ring.
科学研究应用
4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine has shown promising results in various scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
4-(4-methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S2/c1-20(17,18)16-5-2-4-15(6-7-16)11-10-3-8-19-12(10)14-9-13-11/h3,8-9H,2,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMGXGDSZWONPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(dimethylamino)-N-[3-(5-methyltetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7496268.png)


![1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol](/img/structure/B7496299.png)
![1-[(2-Pyrrolidin-1-ylpyridin-4-yl)methyl]-3-[4-(trifluoromethyl)cyclohexyl]urea](/img/structure/B7496308.png)
![N,1,3,6-tetramethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7496311.png)

![Methyl 4-[(2-methyl-1,3-benzoxazol-5-yl)carbamoyl]benzoate](/img/structure/B7496328.png)

![1-Methanesulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B7496339.png)
![3-Benzyl-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7496355.png)

![4-(2,3-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B7496372.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-oxochromen-7-yl)oxyacetamide](/img/structure/B7496376.png)